5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide 5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 107188-66-9
VCID: VC20845020
InChI: InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)
SMILES: CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Molecular Formula: C16H23BrN2O3
Molecular Weight: 371.27 g/mol

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide

CAS No.: 107188-66-9

Cat. No.: VC20845020

Molecular Formula: C16H23BrN2O3

Molecular Weight: 371.27 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide - 107188-66-9

Specification

CAS No. 107188-66-9
Molecular Formula C16H23BrN2O3
Molecular Weight 371.27 g/mol
IUPAC Name 5-bromo-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamide
Standard InChI InChI=1S/C16H23BrN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)
Standard InChI Key QAECXZXKVURFMR-UHFFFAOYSA-N
Isomeric SMILES CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
SMILES CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator